molecular formula C13H21N3O3S B14247008 3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide CAS No. 239081-92-6

3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide

Katalognummer: B14247008
CAS-Nummer: 239081-92-6
Molekulargewicht: 299.39 g/mol
InChI-Schlüssel: GOCHNWSPHQPJLI-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide is a complex organic compound with a unique structure that includes an ethylamino group, a methyl group, and a 4-methylbenzene-1-sulfonyl group attached to an L-alaninamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with L-alaninamide under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with N-methyl-N-ethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

239081-92-6

Molekularformel

C13H21N3O3S

Molekulargewicht

299.39 g/mol

IUPAC-Name

(2S)-3-(ethylamino)-N-methyl-2-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C13H21N3O3S/c1-4-15-9-12(13(17)14-3)16-20(18,19)11-7-5-10(2)6-8-11/h5-8,12,15-16H,4,9H2,1-3H3,(H,14,17)/t12-/m0/s1

InChI-Schlüssel

GOCHNWSPHQPJLI-LBPRGKRZSA-N

Isomerische SMILES

CCNC[C@@H](C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)C

Kanonische SMILES

CCNCC(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.